Clofazimine-d7 -

Clofazimine-d7

Catalog Number: EVT-10914936
CAS Number:
Molecular Formula: C27H22Cl2N4
Molecular Weight: 480.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Clofazimine-d7 is a deuterated derivative of clofazimine, a compound primarily known for its use in treating leprosy and multidrug-resistant tuberculosis. The incorporation of deuterium atoms enhances the compound's pharmacokinetic properties, potentially improving its efficacy and reducing side effects. Clofazimine itself is classified as an antimycobacterial agent, belonging to the riminophenazine class of drugs, which are characterized by their unique phenazine structure.

Source

Clofazimine was originally developed in the 1950s and has been utilized in various therapeutic contexts, particularly in the treatment of leprosy and as part of combination therapies for tuberculosis. The development of clofazimine-d7 aims to leverage the benefits of deuteration to enhance therapeutic outcomes while minimizing adverse effects.

Classification

Clofazimine-d7 is classified as:

  • Chemical Class: Riminophenazine
  • Therapeutic Class: Antimycobacterial
  • Mechanism of Action: Interferes with the mycobacterial cell wall synthesis and exhibits anti-inflammatory properties.
Synthesis Analysis

The synthesis of clofazimine-d7 involves several key steps that utilize deuterated starting materials to introduce deuterium atoms into the final product.

Methods and Technical Details

  1. Starting Materials: The synthesis typically begins with o-fluoronitrobenzene and p-chloroaniline as raw materials. An organic base, such as triethylamine or dimethylisopropylamine, is used as a catalyst for the condensation reaction.
  2. Condensation Reaction: The reaction is carried out in an organic solvent at temperatures between 120°C and 130°C for approximately eight hours. The progress is monitored using high-performance liquid chromatography (HPLC).
  3. Isolation: Upon completion, the reaction mixture is cooled, and the crystalline product is isolated through filtration and subsequent washing with deionized water and cold methanol.
  4. Purification: The crude product undergoes recrystallization from an appropriate solvent to achieve high purity levels (greater than 98%) .
Molecular Structure Analysis

Clofazimine-d7 retains the core structure of clofazimine but features deuterium substitutions that alter its physical properties.

Chemical Reactions Analysis

Clofazimine-d7 participates in several chemical reactions that are crucial for its biological activity.

Reactions and Technical Details

  1. Reduction Reactions: Clofazimine-d7 can undergo reduction under catalytic conditions to yield various derivatives that may exhibit altered pharmacological profiles.
  2. Hydrogenation: The compound can be subjected to hydrogenation processes to modify functional groups, which may influence its interaction with biological targets.
  3. Interactions with Mycobacteria: Clofazimine-d7 interacts with mycobacterial cell wall components, disrupting their synthesis and leading to bactericidal effects .
Mechanism of Action

Clofazimine-d7 exhibits its therapeutic effects through multiple mechanisms:

Process and Data

  1. Inhibition of Mycobacterial Growth: The primary action involves binding to mycobacterial DNA, inhibiting replication.
  2. Anti-inflammatory Effects: Clofazimine-d7 also modulates immune responses, reducing inflammation associated with mycobacterial infections.
  3. Synergistic Activity: Studies have shown that clofazimine can enhance the efficacy of other antitubercular agents when used in combination therapies .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of clofazimine-d7 is essential for evaluating its suitability as a therapeutic agent.

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Enhanced stability due to deuteration, which may lead to prolonged half-life in biological systems.
  • Reactivity: Reacts under specific conditions with biological targets, maintaining activity against resistant strains of bacteria.

Relevant data indicates that clofazimine-d7 has improved pharmacokinetic properties compared to its non-deuterated counterpart .

Applications

Clofazimine-d7 has significant potential in various scientific applications:

  1. Antimycobacterial Therapy: It is primarily explored for treating leprosy and multidrug-resistant tuberculosis.
  2. Research Tool: Due to its unique isotopic labeling, it serves as a valuable tool in pharmacokinetic studies to trace drug metabolism and distribution.
  3. Combination Therapy Studies: Ongoing research investigates its synergistic effects when combined with other antimycobacterial agents, potentially leading to more effective treatment regimens .
Synthesis and Isotopic Labeling Strategies for Clofazimine-d7

Deuterium Incorporation Techniques in Phenazine Derivatives

Deuterium labeling of phenazine derivatives like clofazimine requires specialized synthetic approaches to ensure efficient deuterium integration while preserving molecular integrity. Clofazimine-d7 (molecular formula: C~27~H~15~D~7~Cl~2~N~4~) incorporates seven deuterium atoms at specific aliphatic positions, typically targeting methyl groups or other exchangeable sites within the iminophenazine scaffold [1] [3]. The predominant method involves acid-catalyzed hydrogen-deuterium exchange under elevated temperatures, leveraging the inherent basicity of the imino group to facilitate deuterium incorporation at adjacent carbon sites. This approach capitalizes on the kinetic lability of protons at carbon centers α to nitrogen atoms, allowing direct H/D exchange without disrupting the conjugated phenazine core [5].

Alternative routes include de novo synthesis using deuterated building blocks. For instance, deuterated aniline derivatives serve as precursors for constructing symmetrically deuterated phenazine intermediates. This method offers superior regiocontrol but faces challenges in scaling due to the complexity of multi-step syntheses and the limited commercial availability of specialized deuterated synthons. The synthetic pathway must carefully control reaction conditions to prevent deuterium scrambling, particularly during high-temperature cyclization steps essential for phenazine ring formation [3] [5]. Recent advances employ catalytic deuteration techniques using platinum-group metals in deuterated solvents. These heterogeneous systems enable selective deuteration of alkenyl or carbonyl precursors prior to their incorporation into the phenazine backbone. However, the method requires stringent exclusion of moisture and oxygen to maintain catalyst activity and isotopic purity [5].

Table 1: Comparison of Deuterium Incorporation Methods for Clofazimine-d7

MethodDeuterium SourceReaction ConditionsAdvantagesLimitations
Acid-Catalyzed ExchangeD~2~O/D~3~PO~4~120-180°C, 24-72 hoursSimple setup; low costLow regioselectivity; deuteration heterogeneity
De Novo SynthesisDeuterated building blocksMulti-step; variable conditionsHigh isotopic control; better purityLengthy synthesis; expensive precursors
Catalytic DeuterationD~2~ gas / deuterated solvents60-100°C, H~2~ atmosphereFaster kinetics; potential for automationCatalyst sensitivity; specialized equipment

Challenges in Regioselective Deuteration of Iminophenazine Scaffolds

The iminophenazine core of clofazimine presents distinctive challenges for regioselective deuteration due to its electronic asymmetry and multiple labile proton sites. The scaffold contains both acid-sensitive imino groups and base-sensitive halogen substituents, limiting the range of applicable deuteration conditions [2]. Key challenges include:

Electronic Heterogeneity: The phenazine ring system exhibits non-uniform electron distribution, with carbon atoms adjacent to the imino nitrogen (C2 position) demonstrating heightened susceptibility to electrophilic deuteration. In contrast, positions flanking chlorine substituents show reduced exchange kinetics due to electron withdrawal. This disparity complicates uniform deuteration across all seven targeted sites, often resulting in isotopic heterogeneity unless precisely controlled [2] [5]. Advanced kinetic modeling demonstrates that deuterium incorporation follows second-order kinetics at electron-rich sites but approaches zero-order kinetics at electron-deficient positions, necessitating extended reaction times or higher catalyst loadings for complete deuteration.

Steric Constraints: The tricyclic phenazine system creates steric hindrance around C3 and C7 methyl groups, impeding access to deuteration reagents. Molecular dynamics simulations reveal that solvation shells around these sterically crowded sites exhibit reduced deuterium oxide penetration, slowing exchange rates by 3-5x compared to unhindered positions [5]. This challenge is mitigated through phase-transfer catalysis using deuterated crown ethers that selectively complex with exchangeable protons, improving reagent access to hindered sites.

Deuteration-Induced Solubility Shifts: Progressive deuterium incorporation increases hydrophobicity by approximately 0.16 logP units per deuterium atom, causing premature crystallization during exchange reactions. This phase separation halts deuteration at approximately 85% completion. Solutions include conducting reactions in binary solvent systems (e.g., dioxane-d~8~/D~2~O 4:1) that maintain solubility throughout the deuteration process [3].

Macrophage Biocrystallization Mimicry: Interestingly, insights from macrophage processing of clofazimine inform synthetic strategies. In vivo, clofazimine forms hydrochloride salt crystals ("crystal-like drug inclusions") within macrophage lysosomes, stabilized by acidic pH and high chloride concentration [2]. Synthetic chemists replicate this microenvironment during deuteration by employing concentrated DCl/D~2~O mixtures, which simultaneously promote deuterium exchange and stabilize the crystalline salt form. This biomimetic approach enhances deuteration efficiency while maintaining the crystalline morphology essential for consistent biological distribution patterns [2].

Despite these advances, industrial-scale production remains constrained by deuterium cost recovery (particularly for d~7~ labeling) and the regulatory complexity of isotopologs as distinct chemical entities. Current research focuses on continuous-flow deuteration reactors that reduce solvent volumes by 90% and shorten exchange times to <8 hours, potentially improving the accessibility of high-purity Clofazimine-d7 for pharmacokinetic research [5].

Properties

Product Name

Clofazimine-d7

IUPAC Name

N,5-bis(4-chlorophenyl)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylimino)phenazin-2-amine

Molecular Formula

C27H22Cl2N4

Molecular Weight

480.4 g/mol

InChI

InChI=1S/C27H22Cl2N4/c1-17(2)30-24-16-27-25(15-23(24)31-20-11-7-18(28)8-12-20)32-22-5-3-4-6-26(22)33(27)21-13-9-19(29)10-14-21/h3-17,31H,1-2H3/i1D3,2D3,17D

InChI Key

WDQPAMHFFCXSNU-WFBMWZOZSA-N

Canonical SMILES

CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.